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Compound of Interest

Compound Name: ML132

Cat. No.: B612268 Get Quote

For researchers, scientists, and drug development professionals, this document provides an in-

depth technical guide to the structure-activity relationship (SAR) of ML133 analogues, potent

and selective inhibitors of the inwardly rectifying potassium (Kir) channel Kir2.1. This guide

summarizes quantitative data, details experimental methodologies, and visualizes key

concepts to facilitate a comprehensive understanding of the SAR for this important chemical

probe and its derivatives.

Introduction
Inwardly rectifying potassium (Kir) channels play a crucial role in regulating the electrical

activity of various cell types. The Kir2.1 channel, in particular, is vital for maintaining the resting

membrane potential and for the terminal phase of action potential repolarization in cardiac

muscle.[1] Dysfunctional Kir2.1 channels are implicated in several cardiac and developmental

pathologies.[1] The development of selective small molecule inhibitors for Kir channels has

been challenging, hindering the functional dissection of specific Kir channel subtypes. ML133

emerged from a high-throughput screening campaign as a potent and selective inhibitor of the

Kir2.1 channel, providing a valuable tool for studying its physiological and pathological roles.[1]

[2] This guide focuses on the SAR of ML133 and its analogues, providing a framework for the

rational design of future Kir2.1 inhibitors.

Core Structure and SAR Summary
The core scaffold of ML133 can be divided into three key regions for SAR analysis: the western

aryl group, the linker, and the eastern aryl group. The initial hit from the high-throughput screen,
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a compound with a naphthyl western group, was systematically modified to explore the

chemical space around this scaffold.

Quantitative Structure-Activity Relationship Data
The following table summarizes the inhibitory activity of key ML133 analogues against the

Kir2.1 channel. The IC50 values were determined using automated and manual patch-clamp

electrophysiology.
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Compound
ID

Western
Aryl

Linker
Eastern
Aryl

Kir2.1 IC50
(µM) at pH
7.4

Kir2.1 IC50
(µM) at pH
8.5

ML133

(Probe)
1-Naphthyl

-CH2-NH-

CH2-

4-

Methoxyphen

yl

1.8 0.29

Analogue 1 Phenyl
-CH2-NH-

CH2-

4-

Methoxyphen

yl

>30 ND

Analogue 2 2-Naphthyl
-CH2-NH-

CH2-

4-

Methoxyphen

yl

5.3 ND

Analogue 3
4-

Chlorophenyl

-CH2-NH-

CH2-

4-

Methoxyphen

yl

12.1 ND

Analogue 4 1-Naphthyl -CH2-O-CH2-

4-

Methoxyphen

yl

>30 ND

Analogue 5 1-Naphthyl
-CH2-NH-

CH2-
Phenyl 15.2 ND

Analogue 6 1-Naphthyl
-CH2-NH-

CH2-

3,4-

Dimethoxyph

enyl

2.5 ND

14g

4-

Methoxyphen

yl

-CH2-NH-

CH2-

4-

Methoxyphen

yl

35 ND

ND: Not Determined

Key SAR insights from the data include:
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Western Aryl Group: A 1-naphthyl group is optimal for potency. Replacing it with a phenyl or

2-naphthyl group leads to a significant decrease in activity. Electron-withdrawing or -donating

substituents on a phenyl ring in this position generally result in weaker inhibitors.[2]

Linker: The secondary amine in the linker is crucial for activity. Replacing the nitrogen with

an oxygen atom (ether linkage) results in a complete loss of inhibitory activity.[2]

Eastern Aryl Group: A 4-methoxyphenyl group is preferred. Removal of the methoxy group or

altering its position diminishes potency. The bis-4-methoxybenzylamine analogue (14g)

showed a dramatic decrease in potency, highlighting the importance of the western naphthyl

group.[2]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of

ML133 analogues.

Cell Culture and Transfection
HEK293 cells stably expressing mouse Kir2.1 channels were used for electrophysiological

recordings. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented

with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418.

Automated Electrophysiology
High-throughput screening and initial SAR evaluation were performed using an automated

patch-clamp system.

External Solution (pH 7.4): 140 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES.

Internal Solution: 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA.

Voltage Protocol: Cells were held at -80 mV, and currents were elicited by a series of voltage

steps.

Manual Patch-Clamp Electrophysiology
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For detailed characterization and IC50 determination, whole-cell patch-clamp recordings were

performed.[1]

Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ were filled with the internal

solution.

Recording: Currents were recorded using an amplifier, filtered at 2 kHz, and digitized at 10

kHz.

Voltage Protocol: A ramp protocol from -100 mV to +100 mV was used to elicit both inward

and outward currents.[1]

Data Analysis
IC50 values were determined by fitting the concentration-response data to the Hill equation: %

Inhibition = 100 / (1 + (IC50 / [Drug])^n) where n is the Hill coefficient.

Visualizations
Kir2.1 Channel Signaling Pathway
The following diagram illustrates the role of the Kir2.1 channel in maintaining the cellular

resting membrane potential and its inhibition by ML133.
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Caption: Role of Kir2.1 in K+ influx and its inhibition by ML133.

ML133 Analogue Synthesis Workflow
The general synthetic scheme for the ML133 analogues is depicted below.
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Caption: General synthetic workflow for ML133 analogues.

Logical Relationship of SAR Findings
This diagram illustrates the logical flow of the structure-activity relationship conclusions.
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Caption: Logical flow of the ML133 SAR investigation.
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Conclusion
The systematic exploration of the ML133 scaffold has yielded a clear structure-activity

relationship for the inhibition of the Kir2.1 channel. The key pharmacophoric elements have

been identified, with the 1-naphthyl western group, the secondary amine linker, and the 4-

methoxyphenyl eastern group being critical for high potency. This detailed understanding of the

SAR of ML133 analogues provides a solid foundation for the design and development of next-

generation Kir2.1 inhibitors with improved potency, selectivity, and pharmacokinetic properties,

which will be invaluable for both basic research and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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